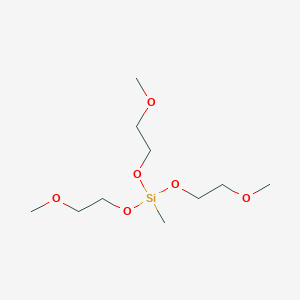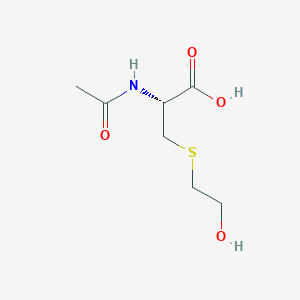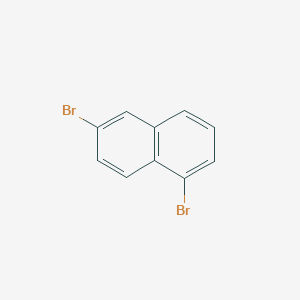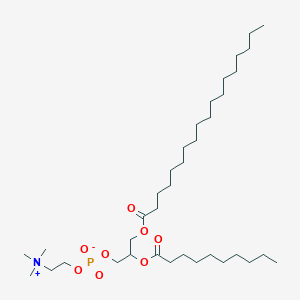
(2-Decanoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Decanoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate, also known as DOTAP, is a cationic lipid commonly used in scientific research. DOTAP is a phospholipid derivative that has been synthesized and used in various research applications due to its unique properties.
Mechanism Of Action
(2-Decanoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is positively charged and interacts with negatively charged cell membranes, allowing it to enter cells and deliver genetic material. It forms complexes with DNA or RNA, protecting it from degradation and facilitating its entry into cells.
Biochemical And Physiological Effects
(2-Decanoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has been shown to cause minimal toxicity in cells, making it a safe transfection reagent. It has also been shown to induce an immune response in the host organism, making it a promising candidate for use in vaccine development.
Advantages And Limitations For Lab Experiments
(2-Decanoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has several advantages as a transfection reagent, including its low toxicity and high transfection efficiency. However, it may not be suitable for all types of cells and is not effective for all types of genetic material. Additionally, it can be expensive compared to other transfection reagents.
Future Directions
Future research could focus on optimizing the use of (2-Decanoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate in liposomal drug delivery systems. Additionally, further research could be done to explore the potential of (2-Decanoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate as a vaccine adjuvant. Finally, research could be done to develop new and improved transfection reagents with even higher efficiency and lower toxicity.
Synthesis Methods
(2-Decanoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is synthesized by the reaction of 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) with N,N-dimethylaminoethanol (DMAE) and 2-bromoethyl decanoate in the presence of triethylamine. The resulting product is then purified through a series of chromatography techniques to obtain pure (2-Decanoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate.
Scientific Research Applications
(2-Decanoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is widely used in scientific research as a transfection reagent. It is used to deliver genetic material such as plasmid DNA, siRNA, and miRNA into cells. It is also used in the development of liposomal drug delivery systems. (2-Decanoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate liposomes have been used to deliver drugs to cancer cells, improving the efficacy of chemotherapy.
properties
CAS RN |
17511-04-5 |
|---|---|
Product Name |
(2-Decanoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Molecular Formula |
C36H72NO8P |
Molecular Weight |
677.9 g/mol |
IUPAC Name |
(2-decanoyloxy-3-octadecanoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C36H72NO8P/c1-6-8-10-12-14-15-16-17-18-19-20-21-23-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-22-13-11-9-7-2/h34H,6-33H2,1-5H3 |
InChI Key |
IDYIBCHRPQOSBU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC |
synonyms |
1-octadecanoyl-2-decanoyl-sn-glycero-3-phosphocholine 1-stearoyl-2-caprylphosphatidylcholine ST-CA-phosphatidylcholine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



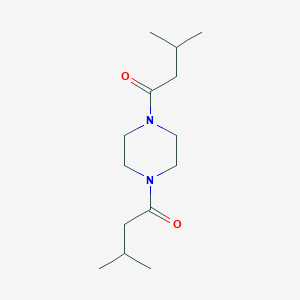
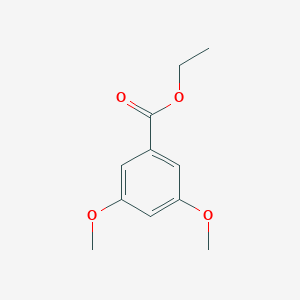
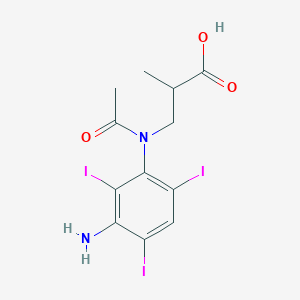
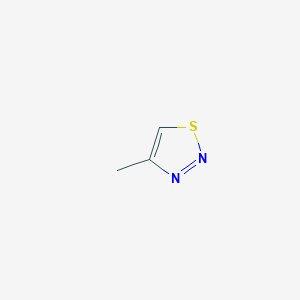
![7,8-Dihydrobenzo[a]pyrene](/img/structure/B96447.png)
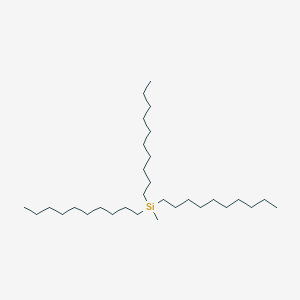
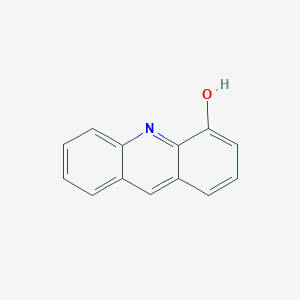
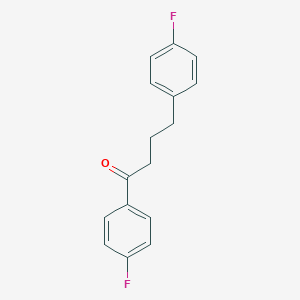
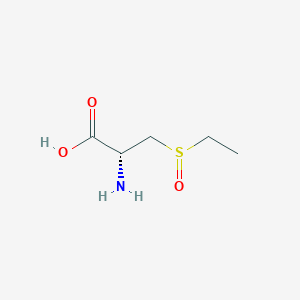
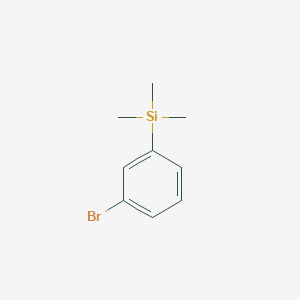
![3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile](/img/structure/B96456.png)
